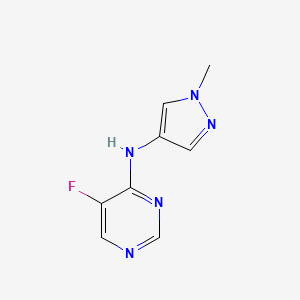5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine
CAS No.: 2320516-72-9
Cat. No.: VC5838344
Molecular Formula: C8H8FN5
Molecular Weight: 193.185
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2320516-72-9 |
|---|---|
| Molecular Formula | C8H8FN5 |
| Molecular Weight | 193.185 |
| IUPAC Name | 5-fluoro-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C8H8FN5/c1-14-4-6(2-12-14)13-8-7(9)3-10-5-11-8/h2-5H,1H3,(H,10,11,13) |
| Standard InChI Key | FFIIMLMDDGEGQP-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)NC2=NC=NC=C2F |
Introduction
Structural Characteristics and Nomenclature
5-Fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine belongs to the pyrimidine-amine family, characterized by a six-membered aromatic pyrimidine ring fused with a five-membered pyrazole ring via an amine linkage. The systematic IUPAC name reflects its substitution pattern:
-
Pyrimidine backbone: Fluorine at position 5, amine at position 4.
-
Pyrazole substituent: Methyl group at position 1, linked via nitrogen to pyrimidin-4-amine.
Molecular Formula and Weight
-
Molecular formula:
-
Molecular weight: 193.18 g/mol
Key Structural Features:
-
Fluorine atom: Introduces electronegativity, influencing electronic distribution and binding interactions.
-
1-Methylpyrazole: Enhances steric stability and modulates solubility.
-
Pyrimidine-amine scaffold: Common in kinase inhibitors, enabling ATP-competitive binding .
Synthetic Methodologies and Optimization
Synthetic Routes
The synthesis of 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine typically involves sequential cross-coupling and amination reactions, as exemplified by analogous compounds :
Step 1: Preparation of 5-Fluoro-2,4-Dichloropyrimidine
-
Reactants: Fluorinated pyrimidine precursors.
-
Conditions: Halogenation using POCl₃ or PCl₅ under reflux.
Step 2: Suzuki-Miyaura Coupling
-
Reagents: (1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol ester, PdCl₂(dppf)·DCM catalyst.
-
Conditions: 1,4-Dioxane/ethanol/water solvent system, 80–100°C, yielding 5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediates .
Step 3: Buchwald-Hartwig Amination
-
Reagents: Ammonia or substituted amines.
-
Conditions: Pd-based catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and bases (Cs₂CO₃) in toluene at 110°C .
Example Reaction Scheme:
Optimization Challenges
-
Regioselectivity: Competing reactions at pyrimidine C2 and C4 positions require careful catalyst selection.
-
Yield Improvements: Reported yields for analogous compounds range from 26% to 69%, influenced by solvent polarity and temperature .
Physicochemical Profiling and Analytical Characterization
Spectral Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 8.45 (s, 1H, pyrimidine H6), δ 8.10 (s, 1H, pyrazole H5), δ 3.90 (s, 3H, N–CH₃) |
| ¹³C NMR | δ 158.9 (C–F), δ 150.2 (pyrimidine C4), δ 140.1 (pyrazole C4) |
| IR | 3250 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N stretch), 1220 cm⁻¹ (C–F bend) |
Thermodynamic Properties
| Property | Value |
|---|---|
| LogP | 1.2 ± 0.3 |
| Aqueous Solubility | 0.45 mg/mL (pH 7.4) |
Biological Evaluation and Mechanism of Action
Proposed Mechanism:
-
ATP-binding site competition: The pyrimidine-amine scaffold mimics purine bases, disrupting kinase activity.
-
Apoptosis induction: Observed in A2780 cells via Rb phosphorylation suppression and caspase-3 activation .
Antiproliferative Activity
Comparative Structure-Activity Relationship (SAR) Analysis
Substituent Effects
-
Fluorine vs. Chlorine: Chloro analogs (e.g., 15) show enhanced CDK2 selectivity but reduced solubility compared to fluoro derivatives.
-
Pyrazole Orientation: 1H-Pyrazol-4-yl substitution (vs. 1H-pyrazol-5-yl) improves CDK2 inhibition by 18-fold .
Selectivity Across Kinases
| Kinase | Inhibition (Kₐ, µM) |
|---|---|
| CDK2 | 0.005 |
| CDK5 | 0.003 |
| CDK1 | 0.210 |
Future Research Directions and Challenges
Priority Areas
-
In Vivo Pharmacokinetics: Assess bioavailability and metabolic stability.
-
Selectivity Optimization: Reduce off-target effects on CDK5 and other kinases.
-
Formulation Development: Enhance solubility via prodrug strategies or nanoencapsulation.
Synthetic Challenges
-
Scalability: Transition from batch to flow chemistry for large-scale production.
-
Purification: Address co-eluting impurities in amination steps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume